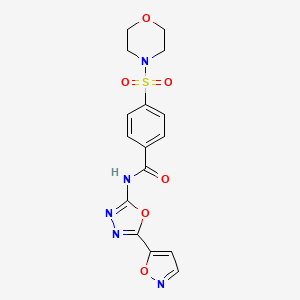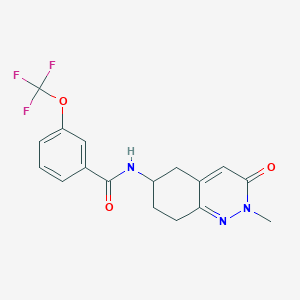
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted benzamides has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant cardiac electrophysiological activity, comparable to sematilide, a class III antiarrhythmic agent . Another study describes the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs through a one-step reaction involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or their thione counterparts . Additionally, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides have been synthesized via three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, catalyzed by NaHSO4 .
Molecular Structure Analysis
The molecular structure of benzamides can be elucidated using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealing its crystallization in a triclinic system . The study also utilized density functional theory (DFT) calculations to confirm the geometrical parameters obtained from X-ray studies, indicating good agreement between experimental and theoretical values .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed through theoretical calculations. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been investigated to estimate the chemical reactivity of the molecule . These studies provide insights into the electron distribution within the molecule and its potential interactions with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides, such as their antioxidant activity, can be evaluated using various experimental and computational methods. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamic properties, have been calculated using DFT . Additionally, the antioxidant properties of benzamides can be determined using assays like the DPPH free radical scavenging test, which measures the compound's ability to act as a free radical inhibitor or scavenger .
Applications De Recherche Scientifique
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain have been synthesized and evaluated for their oral antiarrhythmic activity in animal models. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed considerable potency, with variations in the heterocyclic ring allowed, highlighting the significance of the amine nitrogen's basicity and the link between heterocycle and amide nitrogen on antiarrhythmic activity (Banitt et al., 1977).
Synthesis and Characterization of Heterocyclic Compounds
Research has focused on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its subsequent Ni and Pd complexes formation. These studies underscore the versatility of benzamide derivatives in generating new bonds between sulfur and nitrogen atoms, creating a five-membered ring structure. The structural elucidation through various spectroscopic methods and the generation of metal complexes highlight the compound's potential in coordination chemistry (Adhami et al., 2012).
Antifibrotic Drug Potential
Investigations into the pharmacokinetics, metabolism, and tissue distribution of benzamide derivatives have revealed their potential as oral anti-fibrotic drugs. Studies on compounds like IN-1130, an ALK5 inhibitor, indicate significant bioavailability and distribution into liver, kidneys, and lungs, suggesting their utility in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects (Kim et al., 2008).
Novel Synthetic Pathways
Research into the synthesis of substituted benzamides for potential therapeutic applications continues to evolve. The exploration of nucleophilic vinylic substitution (S(N)V) reactions of gem-difluoroenamides, for example, has led to the development of novel 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the innovative approaches in synthesizing structurally diverse benzamide derivatives (Meiresonne et al., 2015).
Propriétés
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-23-15(24)9-11-7-12(5-6-14(11)22-23)21-16(25)10-3-2-4-13(8-10)26-17(18,19)20/h2-4,8-9,12H,5-7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKIVTLYTVGCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

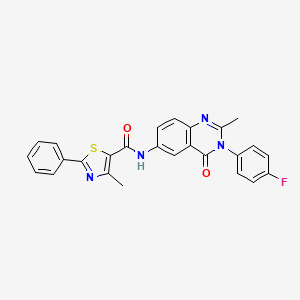
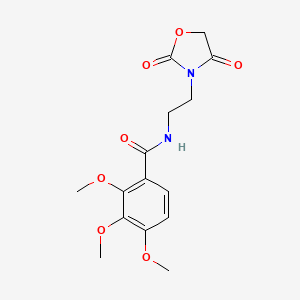
![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)
![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)
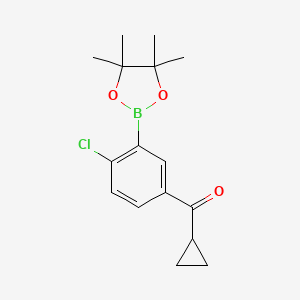
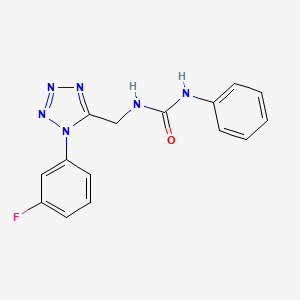

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)
![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)
